molecular formula C15H14ClNO3S2 B3000847 2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034224-76-3

2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B3000847
CAS No.: 2034224-76-3
M. Wt: 355.85
InChI Key: NWYOKAOULCIRDH-UHFFFAOYSA-N
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Description

2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 2034224-76-3) is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound features the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, a structure of significant scientific interest. Derivatives of this core structure have been extensively studied for their diverse biological activities and applications in central nervous system (CNS) research, including investigations for schizophrenia, depression, epilepsy, and migraine . The compound is a synthetic intermediate that can be utilized in the development of novel bioactive molecules. Its molecular structure includes a sulfonyl group bridging a dihydrobenzofuran system and the tetrahydrothienopyridine ring, which typically adopts a half-chair conformation . Researchers can employ this building block in designing and synthesizing new compounds for biological screening and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

2-chloro-5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S2/c16-15-8-11-9-17(5-3-14(11)21-15)22(18,19)12-1-2-13-10(7-12)4-6-20-13/h1-2,7-8H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYOKAOULCIRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a complex organic compound with potential pharmaceutical applications. Its unique structural features make it a candidate for various biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a thieno[3,2-c]pyridine ring fused with a benzofuran moiety and a sulfonyl group. Its molecular formula is C15H16ClN1O3SC_{15}H_{16}ClN_{1}O_{3}S, and it has a molecular weight of approximately 329.81 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the benzofuran core : This can be achieved through photochemical reactions or traditional thermal methods.
  • Introduction of the sulfonyl group : Typically achieved through sulfonation reactions using sulfonyl chlorides.
  • Chlorination : The introduction of the chlorine atom can be performed using chlorinating agents under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. Compounds similar to this compound have shown promising results against various cancer cell lines. For instance:

  • Study on A2780 ovarian cancer cells : Benzofuran derivatives exhibited significant cytotoxicity with IC50 values in low micromolar ranges .

Antimicrobial Activity

The biological activity of compounds containing benzofuran structures often includes antimicrobial properties:

  • Mechanism : These compounds may inhibit bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid synthesis .

Anti-inflammatory Effects

Some derivatives have demonstrated anti-inflammatory effects in preclinical models:

  • In vitro studies : Compounds similar to this compound have been shown to reduce pro-inflammatory cytokines .

Case Studies

StudyFindings
Anticancer Activity Significant cytotoxic effects on A2780 ovarian cancer cells; potential for further development as an anticancer agent.
Antimicrobial Studies Exhibited broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria.
Anti-inflammatory Research Reduction in inflammatory markers in vitro; suggests potential use in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However:

  • Binding Affinity : The compound may interact with specific enzymes or receptors due to its structural features.
  • Radical Scavenging : Some studies suggest that compounds in this class might act as antioxidants by scavenging free radicals .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The tetrahydrothieno[3,2-c]pyridine core is a hallmark of several pharmacologically active compounds. Key structural analogs and their differences are summarized below:

Compound Name Substituents at Position 5 Additional Modifications Conformational Features
Target Compound (2,3-Dihydrobenzofuran-5-yl)sulfonyl Chlorine at position 2 Planar sulfonyl group enhances polarity
Clopidogrel (MM0150.04) 2-Chlorobenzoyl Methyl ester at position 7 Flexible side chain for P2Y12 binding
5-(3-Methylbenzyl)-4,5,6,7-tetrahydrothieno[...] 3-Methylbenzyl Hydrochloride salt Enhanced solubility for CNS targeting
Compound from Bromopyridinyl-oxadiazole Thiophene-sulfonyl linkage Rigid oxadiazole stabilizes crystal packing

Key Observations :

  • Sulfonyl vs.
  • Ring Puckering: The tetrahydrothieno[3,2-c]pyridine ring adopts a non-planar conformation, as quantified by Cremer-Pople puckering parameters (e.g., amplitude $ q = 0.42 \, \text{Å} $, phase $ \phi = 144^\circ $), which influences binding to flat receptor pockets .

Pharmacological Activity and Target Receptors

Antiplatelet Activity
  • Target Compound : Likely inhibits ADP-induced platelet aggregation via P2Y12 receptor antagonism, akin to clopidogrel. However, its sulfonyl-dihydrobenzofuran moiety may enhance metabolic stability compared to ester-containing analogs .
  • Clopidogrel : A prodrug requiring hepatic activation to irreversibly block P2Y12, reducing thrombotic events. The target compound’s direct sulfonyl group may bypass metabolic activation, improving efficacy .
CNS Receptor Affinity
  • 5-HT6/5-HT7 Binding : Structural analogs like clozapine (Ki < 20 nM for 5-HT6) demonstrate high affinity for serotonin receptors, suggesting the target compound’s sulfonyl group could modulate similar interactions .

Clinical and Preclinical Relevance

  • Antiplatelet Potential: Preclinical studies on similar derivatives (e.g., compound C1 from ) show superior activity to ticlopidine, supporting further investigation .
  • CNS Applications: Derivatives with tetrahydrothieno[3,2-c]pyridine scaffolds are explored for schizophrenia and circadian rhythm disorders, though the target compound’s sulfonyl group may limit blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis of sulfonylated tetrahydrothieno[3,2-c]pyridine derivatives typically involves sulfonylation of the parent heterocycle under controlled conditions. Polar solvents like DMF or THF are preferred due to their ability to stabilize intermediates and facilitate sulfonyl group coupling . Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane. Yield optimization may require temperature control (e.g., 0–5°C for exothermic steps) and inert atmospheres to prevent oxidation.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. The SHELX suite (SHELXS for solution, SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include R-factor convergence (<0.05), disorder modeling for flexible moieties, and validation using tools like PLATON .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., deuterated or 13C analogs) ensures precision. Sample preparation involves solid-phase extraction (e.g., polystyrene divinylbenzene columns) followed by derivatization with agents like MtBSTFA for enhanced volatility in GC-MS. Calibration curves should cover 1–1000 ng/mL, with validation for recovery (>80%) and matrix effects .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydrothieno[3,2-c]pyridine ring be performed to assess its impact on bioactivity?

  • Methodological Answer : Ring puckering parameters (amplitude qq, phase angle ϕ\phi) are calculated using Cremer-Pople coordinates based on crystallographic data. Software like Mercury (CCDC) or custom scripts analyze deviations from planarity. Molecular dynamics simulations (AMBER/CHARMM) can model ring flexibility, with electrostatic potential maps highlighting sulfonyl group interactions .

Q. What metabolic pathways are anticipated for this compound, and how can cytochrome P450 interactions be characterized?

  • Methodological Answer : In vitro assays with human liver microsomes (HLMs) identify CYP isoforms (e.g., CYP2C19, CYP3A4) using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Metabolites are profiled via UPLC-QTOF-MS. Genotypic factors (e.g., CYP2C19*2/*3 polymorphisms) should be considered for inter-individual variability .

Q. How can data contradictions between computational docking and experimental binding assays be resolved?

  • Methodological Answer : Discrepancies often arise from ligand flexibility or solvation effects. Perform ensemble docking with multiple receptor conformations (e.g., from NMR or MD trajectories). Validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (KdK_d, kon/koffk_{on}/k_{off}). Cross-check with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

Q. What strategies mitigate side reactions during sulfonylation of the dihydrobenzofuran moiety?

  • Methodological Answer : Competing sulfone hydrolysis is minimized by using anhydrous conditions (molecular sieves) and non-nucleophilic bases (e.g., DBU). Monitor pH during workup to prevent acid-catalyzed degradation. Alternative sulfonylating agents (e.g., sulfonyl chlorides vs. imidazolides) may improve regioselectivity .

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